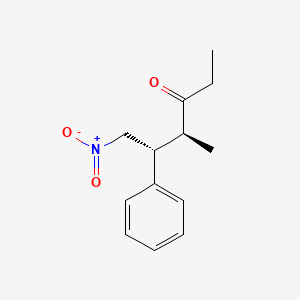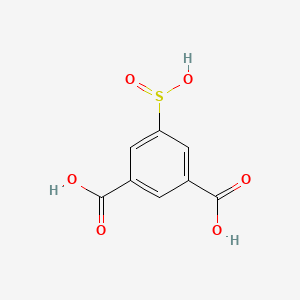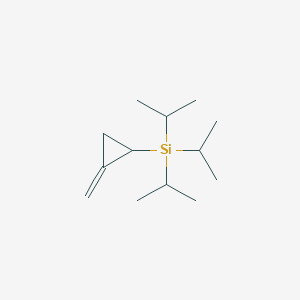
Silane, (methylenecyclopropyl)tris(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (methylenecyclopropyl)tris(1-methylethyl)- is an organosilicon compound known for its unique structure and reactivity. This compound is characterized by the presence of a methylenecyclopropyl group attached to a silicon atom, which is further bonded to three isopropyl groups. The compound’s distinct structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (methylenecyclopropyl)tris(1-methylethyl)- typically involves a two-step process. Initially, isopropyl magnesium chloride is synthesized by reacting magnesium with 2-chloropropane. This intermediate is then reacted with trichlorosilane in the presence of a weak polar solvent at low temperatures to yield the desired silane compound . The use of a weak polar solvent helps in preventing side reactions and ensures high purity of the final product.
Industrial Production Methods
In industrial settings, the production of Silane, (methylenecyclopropyl)tris(1-methylethyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through distillation to achieve a purity level of 99% .
化学反応の分析
Types of Reactions
Silane, (methylenecyclopropyl)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylenecyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes with various functional groups.
科学的研究の応用
Silane, (methylenecyclopropyl)tris(1-methylethyl)- finds applications in several scientific fields:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of silicone-based materials and coatings.
作用機序
The compound exerts its effects primarily through radical mechanisms. In radical reactions, the silicon-hydrogen bond can be homolytically cleaved to generate a silicon-centered radical. This radical can then participate in various chemical transformations, including reduction and hydrosilylation . The methylenecyclopropyl group can also undergo ring-opening reactions, contributing to the compound’s reactivity.
類似化合物との比較
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Triisopropylsilane: Similar in structure but lacks the methylenecyclopropyl group.
Uniqueness
Silane, (methylenecyclopropyl)tris(1-methylethyl)- is unique due to the presence of the methylenecyclopropyl group, which imparts additional reactivity and versatility compared to other silanes. This makes it particularly valuable in specialized chemical reactions and applications.
特性
CAS番号 |
405111-96-8 |
|---|---|
分子式 |
C13H26Si |
分子量 |
210.43 g/mol |
IUPAC名 |
(2-methylidenecyclopropyl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H26Si/c1-9(2)14(10(3)4,11(5)6)13-8-12(13)7/h9-11,13H,7-8H2,1-6H3 |
InChIキー |
UCFRTHIRUFYSMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1CC1=C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


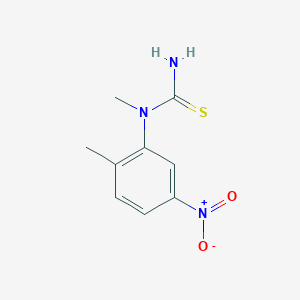
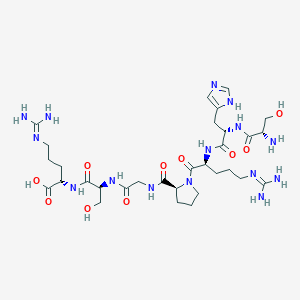
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
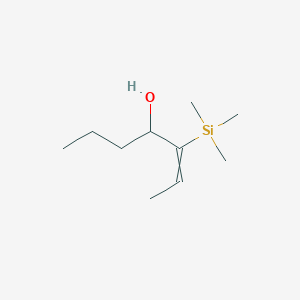
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
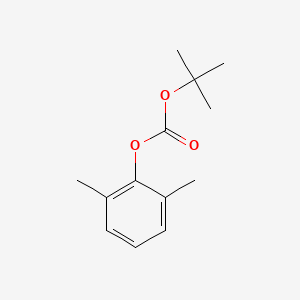
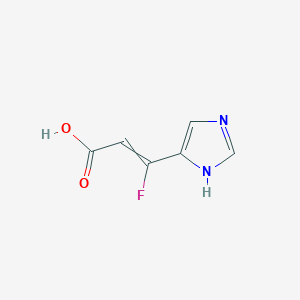
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
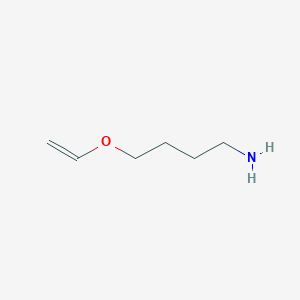
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
